molecular formula C18H22N4S B5705206 N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide

N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide

Cat. No. B5705206
M. Wt: 326.5 g/mol
InChI Key: HIYQCOKTUXDTOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide, also known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a piperazine derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide is not fully understood. However, it is believed that N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide acts as a partial agonist at the 5-HT1A receptor and as an antagonist at the α2-adrenergic receptor. N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has also been shown to inhibit the reuptake of serotonin and norepinephrine.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects. In animal models, N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to increase the levels of serotonin and norepinephrine in the brain. N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has several advantages for lab experiments. It is a relatively stable compound that can be synthesized using various methods. N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has also been extensively studied, and its mechanism of action is well understood. However, N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide also has some limitations for lab experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise.

Future Directions

There are several future directions for the study of N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide. One area of research is the development of new drugs based on the structure of N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide. N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has also been studied for its potential use in the treatment of Alzheimer's disease, and further research in this area is needed. Another area of research is the study of the long-term effects of N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide on the brain and other organs. Finally, the development of new synthesis methods for N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide may lead to more cost-effective and efficient production of this compound.
Conclusion:
In conclusion, N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide can be synthesized using various methods, and its mechanism of action has been extensively studied. N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to have anxiolytic and antidepressant effects in animal models and has potential applications in the treatment of neuropathic pain and as a lead compound for the development of new drugs. While N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has several advantages for lab experiments, it also has some limitations, and further research is needed to fully understand its potential applications.

Synthesis Methods

N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide can be synthesized using various methods. One of the most commonly used methods involves the reaction of 3,4-dimethylphenyl hydrazine with 2-chloropyridine in the presence of triethylamine. The resulting product is then reacted with carbon disulfide and sodium hydroxide to yield N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide. Other methods include the reaction of 3,4-dimethylphenyl hydrazine with 2-bromopyridine or 2-iodopyridine in the presence of a base.

Scientific Research Applications

N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been extensively studied for its potential applications in various fields. In the field of neuroscience, N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to have anxiolytic and antidepressant effects in animal models. N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has also been studied for its potential use in the treatment of neuropathic pain. In the field of medicinal chemistry, N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been studied for its potential use as a lead compound for the development of new drugs. N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has also been studied for its potential use as a diagnostic tool for Alzheimer's disease.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4S/c1-14-6-7-16(13-15(14)2)20-18(23)22-11-9-21(10-12-22)17-5-3-4-8-19-17/h3-8,13H,9-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYQCOKTUXDTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=CC=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200442
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3,4-dimethylphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide

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